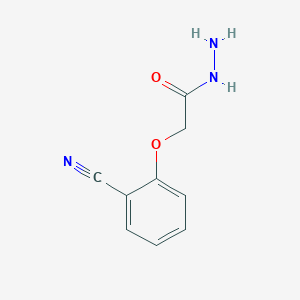

2-(2-Cyanophenoxy)acetohydrazide

Vue d'ensemble

Description

2-(2-Cyanophenoxy)acetohydrazide is a chemical compound with the molecular formula C10H10N2O2. It is also known by its alternate names, such as 2-(2-Cyanophenoxy)acetylhydrazine and NSC 707190. This compound is a valuable chemical building block with significant potential in various areas of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenoxy)acetohydrazide involves a multi-step process:

Reaction of 2-bromoacetic acid with 2-cyanophenol: This step generates 2-(2-bromophenoxy)acetic acid.

Reaction with hydrazine: The 2-(2-bromophenoxy)acetic acid is then reacted with hydrazine under the catalysis of a base to produce this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

2-(2-Cyanophenoxy)acetohydrazide reacts with aldehydes and ketones to form hydrazone derivatives. For example:

-

Knӧvenagel condensation with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) yields arylidene derivatives. This reaction typically occurs in ethanol under reflux with catalytic triethylamine, forming stable Schiff bases .

-

Reaction with o-hydroxybenzaldehydes produces chromene derivatives, which undergo acid hydrolysis to form oxo-chromenes .

Example Reaction:

Cyclization Reactions with α-Halocompounds

The hydrazide group facilitates cyclization with α-haloesters or α-haloketones to form heterocycles:

-

Reaction with chloroacetone or ethyl bromoacetate yields thiazole derivatives. These reactions proceed in ethanol under reflux, with potassium carbonate as a base .

-

Intramolecular cyclization with isatin forms indeno[2,1-b]furan derivatives, which hydrolyze to oxo-analogues under acidic conditions .

Key Data:

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetone | Thiazole derivatives | EtOH, reflux, K₂CO₃ | 65–78 | |

| Ethyl bromoacetate | Bipyridine acetohydrazide | EtOH, reflux | 70 |

Nucleophilic Substitution at the Active Methylene Group

The methylene group adjacent to the carbonyl and nitrile functionalities participates in nucleophilic attacks:

-

Reaction with guanidine hydrochloride forms aminopyrimidine derivatives .

-

Interaction with arylazo-3,5-diaminopyrazoles yields pyrazolo[1,5-a]pyrimidines .

Mechanistic Insight:

The electron-withdrawing nitrile group enhances the acidity of the α-hydrogen, enabling nucleophilic substitution.

Reactivity of the Cyano Group

The nitrile group undergoes selective transformations:

-

Hydrolysis to carboxylic acids under acidic or basic conditions .

-

Nucleophilic addition with amines or hydrazines to form amidines or tetrazoles .

Example:

Formation of Metal Complexes

The hydrazide moiety chelates metal ions such as Cu(II), forming coordination compounds. These complexes exhibit catalytic activity in organic reactions (e.g., epoxide ring-opening) .

Experimental Conditions:

-

Cu(II)-hydrazide complexes are synthesized in methanol at room temperature.

-

Catalyzes azide-epoxide cycloadditions with high regioselectivity .

Pharmacological Activity Correlations

While the focus is on reactions, structural features influence bioactivity:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that hydrazones, including derivatives of 2-(2-Cyanophenoxy)acetohydrazide, exhibit significant antimicrobial properties. For instance, compounds derived from hydrazones have been shown to inhibit the growth of various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies indicate that modifications to the hydrazone structure can enhance its potency against bacterial targets.

Anticancer Properties

Hydrazones are also recognized for their anticancer activities. A study highlighted the synthesis of new hydrazone derivatives that displayed selective cytotoxicity against lung adenocarcinoma cells (A549). These compounds induced apoptosis through mechanisms involving Akt inhibition, showcasing their potential as targeted cancer therapies . The efficacy of these compounds was evaluated through in vitro assays, revealing promising results in reducing cell viability and inducing programmed cell death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, hydrazones have been investigated for their anti-inflammatory effects. Experimental data suggest that certain hydrazone derivatives can modulate inflammatory responses, as evidenced by decreased levels of myeloperoxidase and nitric oxide in animal models . This indicates potential applications in treating inflammatory diseases.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The cyano group present in the compound is known to influence electronic properties, making it suitable for applications in organic electronics and photonics . The ability to tune the electronic characteristics of polymers using such compounds opens avenues for developing advanced materials for sensors and optoelectronic devices.

Nanotechnology

The compound's reactivity allows it to be utilized in nanotechnology, particularly in the synthesis of nanoparticles with tailored properties. Research indicates that phenolic compounds can serve as stabilizers or reducing agents in nanoparticle synthesis, which could be extended to include derivatives like this compound . This application is crucial for developing nanomaterials with specific functionalities for biomedical applications.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | ≤ 1 | Mycobacterium tuberculosis |

| Hydrazone A | 5 | Escherichia coli |

| Hydrazone B | 10 | Staphylococcus aureus |

Table 2: Cytotoxicity Data on A549 Cells

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| 3b | 32.50 ± 4.95 | 12.5 |

| 4a | 45.33 ± 6.51 | 10.0 |

| Cisplatin | 9.30 ± 2.55 | 20.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated various hydrazone derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the structure significantly enhanced antibacterial activity, achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Case Study 2: Targeted Cancer Therapy

In vitro experiments conducted on A549 cells demonstrated that specific hydrazone derivatives could induce apoptosis effectively while showing minimal toxicity to normal cells. This highlights their potential as targeted agents for lung cancer therapy, warranting further investigation into their mechanisms of action .

Mécanisme D'action

The mechanism of action of 2-(2-Cyanophenoxy)acetohydrazide is not fully understood. it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound may interact with molecular targets and pathways that are crucial for cell function and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyanoacetic acid hydrazide: This compound is a versatile intermediate for the synthesis of a wide variety of heterocyclic compounds.

N-Arylmethylidene-2-cyanoacetohydrazides: These compounds are intermediates for the synthesis of various heterocyclic systems.

Uniqueness

2-(2-Cyanophenoxy)acetohydrazide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a building block for complex molecules

Activité Biologique

2-(2-Cyanophenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

The compound features a cyanophenyl group linked to an acetohydrazide moiety, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies involving animal models of inflammation revealed that the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.

- Receptor Modulation : It could modulate receptor activity related to inflammation and immune response.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a promising potential for this compound as an alternative treatment option. -

Anti-inflammatory Research :

In an experimental model of arthritis, treatment with this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Cyanophenol Intermediate :

- Reacting phenol derivatives with cyanogen bromide under basic conditions.

- Acetohydrazide Formation :

- Condensing the cyanophenol with hydrazine hydrate followed by acetylation.

Propriétés

IUPAC Name |

2-(2-cyanophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-5-7-3-1-2-4-8(7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIANUIPKYSYZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338957 | |

| Record name | 2-(2-Cyanophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347912-40-7 | |

| Record name | 2-(2-Cyanophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.